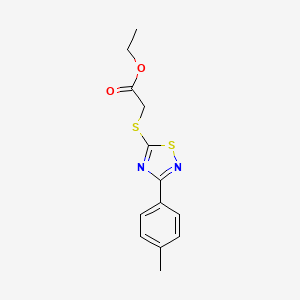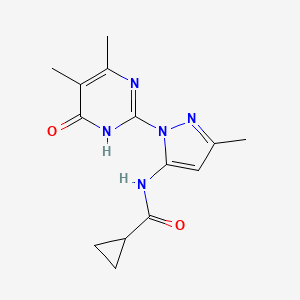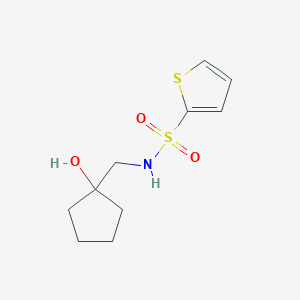
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate belongs to a class of chemicals known for their versatile applications in medicinal chemistry and materials science. Its structure incorporates a thiadiazole ring, a moiety recognized for its pharmacological relevance and importance in developing new materials.
Synthesis Analysis
Synthesis of structurally related thiadiazole derivatives often involves multi-step reactions, starting with the preparation of the core thiadiazole ring followed by successive functionalization. For example, the synthesis of similar heterocyclic derivatives has been achieved through efficient methodologies that may involve condensation reactions, cyclization, and subsequent modifications to introduce the desired functional groups (Szulczyk et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including potential analogs of the target compound, can be elucidated using X-ray crystallography, revealing details such as bond lengths, angles, and overall molecular conformation. These structural details provide insights into the compound's chemical behavior and interaction capabilities (El Foujji et al., 2020).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions, reflecting their reactivity and functional versatility. They can undergo nucleophilic substitution, addition reactions, and serve as intermediates in the synthesis of more complex molecules. Their chemical properties are significantly influenced by the presence of heteroatoms in the thiadiazole ring, which can engage in hydrogen bonding and other non-covalent interactions (Maadadi et al., 2016).
Physical Properties Analysis
The physical properties of thiadiazole derivatives like solubility, melting point, and crystallinity are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be studied through techniques such as differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) (El Foujji et al., 2020).
Applications De Recherche Scientifique
Glutaminase Inhibition
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate and its analogs have been studied for their potential as glutaminase inhibitors. This research is significant in the context of cancer therapy, as glutaminase is a key enzyme in the metabolism of cancer cells. One study investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which revealed that some analogs retained the potency of BPTES and presented an opportunity to improve aqueous solubility (Shukla et al., 2012).
Reactions with Nucleophiles
The reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles has been explored. This research contributes to the understanding of the chemical properties and potential applications of ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate in different chemical environments (Maadadi et al., 2016).
Antitumor Activities
Novel 1,3,4-thiadiazole derivatives, including ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, were synthesized and evaluated for their antitumor activities against various human tumor cell lines. The cytotoxic activity of these compounds occurs via apoptosis, indicating their potential in cancer research (Almasirad et al., 2016).
Heterocyclic Synthesis
The compound's role in the synthesis of novel heterocyclic compounds has been explored. This is important for developing new pharmaceuticals and materials. For instance, ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties were synthesized and evaluated for their biological activities (Szulczyk et al., 2017).
Propriétés
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-3-17-11(16)8-18-13-14-12(15-19-13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWADLYTIDDWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2483470.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone](/img/structure/B2483473.png)
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2483474.png)


![N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B2483479.png)

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2483482.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2483483.png)




![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2483493.png)